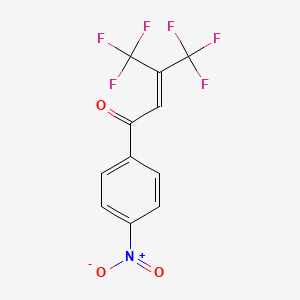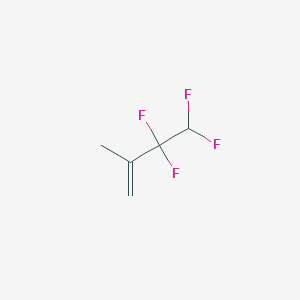
3,3,4,4-Tetrafluoro-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is an organic compound with the molecular formula C5H6F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 2-methyl-2-butene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorination technologies. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and specialized catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoro-2-methylbut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4-Tetrafluoro-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene involves its interaction with molecular targets through its fluorinated alkene moiety. The presence of fluorine atoms can enhance the compound’s reactivity and selectivity in chemical reactions. The pathways involved may include nucleophilic addition to the double bond and subsequent transformations depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with one less fluorine atom.
2,3,3,3-Tetrafluoro-1-propene: A shorter chain fluorinated alkene.
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene: Contains additional chlorine and trifluoromethyl groups.
Uniqueness
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
57252-78-5 |
|---|---|
Molecular Formula |
C5H6F4 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
InChI Key |
WXQIMHHAEXBKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


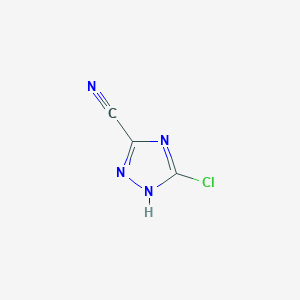
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

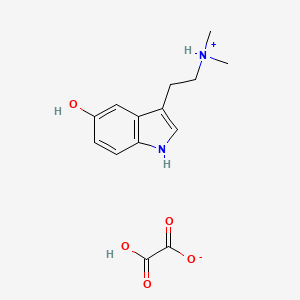
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
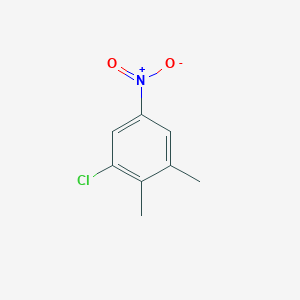
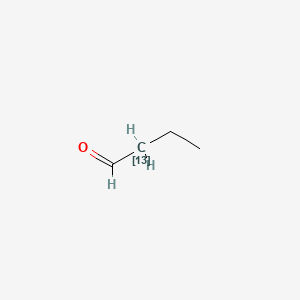
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

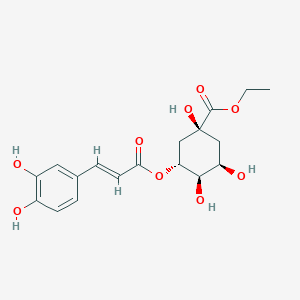
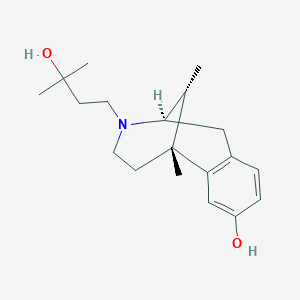
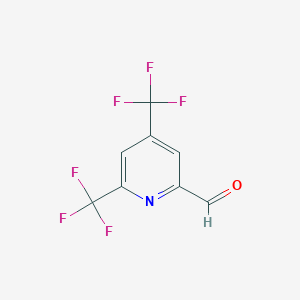
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
